1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Description

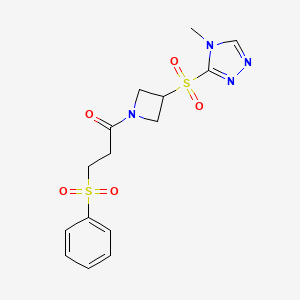

The compound 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one features a propan-1-one backbone with two distinct sulfonyl moieties:

- Azetidine-linked sulfonyl group: Attached to a 4-methyl-4H-1,2,4-triazole ring, this group introduces steric constraints and electronic effects due to the four-membered azetidine ring.

- Phenylsulfonyl group: Aromatic sulfonyl substituents are known to enhance metabolic stability and influence binding interactions in medicinal chemistry contexts.

This combination of a triazole core, sulfonyl groups, and azetidine distinguishes it from other triazole derivatives. Below, we compare its structural and functional attributes with similar compounds reported in the literature.

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5S2/c1-18-11-16-17-15(18)26(23,24)13-9-19(10-13)14(20)7-8-25(21,22)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXBKRRWAWFNIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one , a derivative of triazole and sulfonamide, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, characterization, and biological activities of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the azetidine ring and the introduction of the sulfonyl groups. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| NMR (1H) | Peaks at δ 7.0 - 8.0 (aromatic protons) |

| IR | Characteristic sulfonamide stretch at ~1300 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak at m/z = 400 |

Antimicrobial Activity

Research has shown that compounds containing triazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that This compound displays potent activity against a range of bacteria and fungi.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity against Escherichia coli and Staphylococcus aureus, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The results indicated an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

The antifungal properties were evaluated against various strains of fungi, including Candida albicans. The compound demonstrated significant antifungal activity with an MIC of 64 µg/mL, suggesting its utility in managing fungal infections .

Anticancer Activity

The compound's anticancer potential was explored through its effects on various cancer cell lines. Notably, it showed selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 15 µM. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. The triazole ring is known to interfere with the synthesis of ergosterol in fungi and disrupt cellular processes in cancer cells.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. In vitro studies have shown efficacy against a variety of bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Candida albicans and Aspergillus niger. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may inhibit specific enzymes related to inflammatory pathways and cancer progression. Notably, it has shown the ability to modulate cyclooxygenase (COX) activity, which is pivotal in inflammation.

Anticancer Properties

Recent studies have explored the anticancer properties of compounds related to this structure. These compounds can induce apoptosis in cancer cells through various mechanisms, including activation of caspases and modulation of signaling pathways involved in cell survival.

Study on Antimicrobial Efficacy

A comparative study evaluated several azetidinone derivatives against standard bacterial strains. The results indicated that compounds with a methylsulfonyl group exhibited enhanced activity compared to their counterparts without this substituent.

Enzyme Inhibition Assay

In vitro assays demonstrated that the compound effectively inhibited α-glucosidase activity, suggesting potential applications in managing diabetes by regulating blood sugar levels.

Cancer Cell Line Studies

Research involving various cancer cell lines indicated that this compound could significantly reduce cell viability and promote apoptotic pathways in breast and colon cancer models.

Comparison with Similar Compounds

Core Triazole Modifications

Key Observations :

Ring Systems and Conformational Effects

Key Observations :

Sulfonyl vs. Thione Groups

Key Observations :

- Sulfonyl groups in the target compound likely increase polarity and water solubility compared to thione-containing analogs. However, this may reduce membrane permeability.

- Thione groups in could participate in metal coordination, a property less pronounced in sulfonyl derivatives.

Aromatic Substituents

Key Observations :

- The phenylsulfonyl group in the target compound shares electron-deficient characteristics with fluorophenyl analogs (), which may favor interactions with electron-rich biological targets.

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | SOCl₂, Et₃N | DCM | 0–25°C | 65–75 |

| 2 | DIPEA, DMF | DMF | RT | 70–85 |

| 3 | DIAD, PPh₃ | THF | 60°C | 50–60 |

Purification : Employ column chromatography (silica gel, EtOAc/hexane) and recrystallization from ethanol .

Basic: What mechanisms underlie its reported biological activity, and how can they be validated experimentally?

Triazole-sulfonyl derivatives often inhibit enzymes (e.g., cytochrome P450 or kinases) via sulfonyl-oxygen interactions with catalytic residues . The phenylsulfonyl group may disrupt protein-protein interactions in cancer pathways .

Q. Validation Methods :

- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., Candida albicans CYP51 for antifungal activity) .

- Cellular Studies : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction .

- Molecular Docking : Model interactions with proteins like EGFR or HER2 using AutoDock Vina .

Basic: How should researchers address contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions (e.g., pH, serum content) or impurities. Mitigation strategies:

- Orthogonal Assays : Confirm antifungal activity with both broth microdilution and agar diffusion .

- Analytical Purity Checks : Use HPLC-MS to ensure >95% purity, as impurities can skew bioactivity results .

- Structural Confirmation : Compare NMR data with published spectra to rule out isomerization .

Advanced: What computational approaches are suitable for predicting its pharmacokinetic and toxicity profiles?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and hERG channel inhibition .

- Metabolic Pathway Modeling : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s BioLuminate .

- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Q. Key Substituent Effects :

- Triazole Methyl Group : Increases metabolic stability but may reduce solubility .

- Phenylsulfonyl Position : Para-substitution enhances target affinity compared to ortho .

Q. Table 2: SAR Insights

| Substituent | Bioactivity Impact | Reference |

|---|---|---|

| 4-Methyl triazole | ↑ Metabolic stability, ↓ solubility | |

| Para-phenylsulfonyl | ↑ Enzyme inhibition (IC₅₀ < 1 µM) | |

| Azetidine N-functionalization | Alters binding pocket access |

Methodology : Synthesize analogs via Suzuki-Miyaura coupling for aryl variations and test in parallel assays .

Advanced: What strategies mitigate degradation under physiological conditions?

- pH Stability : Conduct accelerated stability studies in buffers (pH 1–9) at 37°C; use enteric coatings if acid-labile .

- Light Sensitivity : Store in amber vials; add antioxidants like BHT during formulation .

- Metabolic Stabilization : Introduce fluorine atoms at vulnerable positions to block CYP-mediated oxidation .

Advanced: How can enantioselective synthesis be achieved for chiral intermediates?

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with Pd or Ru catalysts for azetidine ring formation .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to separate enantiomers during ester hydrolysis .

- Chiral HPLC : Validate enantiomeric excess (>98%) with Daicel columns (e.g., Chiralpak IA) .

Advanced: What material science applications exist beyond medicinal chemistry?

- Polymer Crosslinking : The sulfonyl groups can act as photoinitiators in UV-curable resins .

- Metal-Organic Frameworks (MOFs) : Coordinate azetidine-triazole motifs with Cu²⁺ or Zn²⁺ for gas storage .

Advanced: How can synergistic effects with existing drugs be systematically explored?

- Combinatorial Screening : Use high-throughput synergy platforms (e.g., Checkerboard assays) with antifungal agents like fluconazole .

- Transcriptomics : Profile gene expression in treated cells (RNA-seq) to identify pathways enhanced by combination therapy .

- In Vivo Models : Test efficacy in murine candidiasis models with/without adjuvant compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.